molecular formula C10H13NO2 B1407461 3-(2-(Methylamino)ethyl)benzoic acid CAS No. 1199774-30-5

3-(2-(Methylamino)ethyl)benzoic acid

Cat. No.: B1407461
CAS No.: 1199774-30-5
M. Wt: 179.22 g/mol
InChI Key: JRZFVFLDOWMUGK-UHFFFAOYSA-N
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Description

3-(2-(Methylamino)ethyl)benzoic acid is a benzoic acid derivative featuring a 2-(methylamino)ethyl substituent at the 3-position of the aromatic ring. This compound combines a carboxylic acid group with a secondary amine-containing side chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-[2-(methylamino)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-6-5-8-3-2-4-9(7-8)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFVFLDOWMUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylamino)ethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methylamine. One common method is the reductive amination of 3-(2-nitroethyl)benzoic acid, where the nitro group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting amine is then methylated using formaldehyde and formic acid in a reductive amination reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors for the reduction step and large-scale methylation reactors for the final step are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylamino)ethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(2-(Methylamino)ethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Methylamino)ethyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, where the compound influences cellular responses by altering the activity of key proteins .

Comparison with Similar Compounds

Structural Analogues in the Benzoic Acid Family

The following table summarizes key structural analogs of 3-(2-(Methylamino)ethyl)benzoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-(2-(Methylamino)ethyl) C₁₀H₁₃NO₂ 179.22 Potential intermediate in drug synthesis
3-(Methylamino)benzoic acid 3-(Methylamino) C₈H₉NO₂ 151.16 Listed in chemical handbooks; synthetic precursor
2-(Methylamino)benzoic acid 2-(Methylamino) C₈H₉NO₂ 151.16 Used in coordination chemistry and metal complexes
3-(2-Amino-2-carboxyethyl)benzoic acid 3-(2-Amino-2-carboxyethyl) C₁₀H₁₁NO₄ 209.20 Structural similarity; potential biological activity
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) 2-((3-(Chloromethyl)benzoyl)oxy) C₁₅H₁₁ClO₄ 290.70 Immunomodulatory applications; nanotechnology use
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-hydroxy-1,1-dimethylethyl) C₁₂H₁₇NO₂ 207.27 Metal-catalyzed C–H bond functionalization
Key Observations:

Substituent Effects on Bioactivity: The presence of a chloromethyl group in 3-CH₂Cl () enhances its reactivity, enabling applications in immunomodulation. In contrast, the methylaminoethyl group in the target compound may favor interactions with amine-sensitive biological targets .

Synthetic Utility: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () is noted for its N,O-bidentate directing group, useful in metal-catalyzed reactions. This contrasts with the target compound, where the ethyl linker and secondary amine may serve as a chelating agent or pharmacophore in drug design .

Acid-Base Properties: The carboxylic acid group in all analogs confers acidity (pKa ~2–4), while the methylamino group introduces basicity (pKa ~9–10). This amphoteric nature enables pH-dependent solubility, critical for pharmaceutical formulation .

Antitumor and Pharmacological Comparisons

  • Antitumor Derivatives: Compounds like 2-acetylamino benzoic acid methyl ester (Av7 in ) and related derivatives exhibit potent antitumor activity against gastric, liver, and lung cancer cell lines. The ethyl spacer in this compound may similarly enhance cell permeability and target engagement . 3-CH₂Cl () demonstrates immunomodulatory effects, suggesting that chloro-substituted benzoic acids may have distinct mechanisms compared to amino-substituted analogs.

Crystallographic and Spectroscopic Data

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was characterized via X-ray crystallography, confirming its solid-state structure. Similar techniques could be applied to the target compound to resolve conformational preferences of the ethylamino side chain .
  • NMR and IR data for analogs (e.g., ) provide benchmarks for verifying the purity and structure of this compound in synthetic workflows.

Biological Activity

3-(2-(Methylamino)ethyl)benzoic acid, also referred to as this compound, is an organic compound with the molecular formula C10H13NO2. This compound features a benzoic acid structure with a 2-(methylamino)ethyl substituent, which imparts unique chemical properties and biological activities. Its potential applications span medicinal chemistry and biochemistry, particularly due to its interactions with various molecular targets.

Research indicates that this compound interacts with various receptors and enzymes, modulating their activity. This interaction can lead to significant changes in cellular processes, making it a subject of interest in pharmacological studies. The specific mechanisms may involve:

  • Binding to neurotransmitter receptors.
  • Modulating enzyme activity related to metabolic pathways.

Biological Activity

The biological activities of this compound have been explored through various studies:

  • Anti-inflammatory Effects:
    • In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways related to inflammation. For instance, it has shown potential in reducing TNFα levels in human blood assays .
  • Neuroprotective Properties:
    • Preliminary studies indicate that it may exhibit neuroprotective effects, potentially through its interactions with neurotransmitter systems. This could have implications for conditions such as neurodegenerative diseases.
  • Analgesic Activity:
    • Animal models have demonstrated that this compound may possess analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential use in pain management .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Activity:
    A study conducted on LPS-stimulated human whole blood showed that this compound significantly inhibited PGE2-induced TNFα reduction, indicating its potential as an EP4 antagonist with anti-inflammatory properties .
  • Neuropharmacological Investigations:
    Research focusing on similar compounds has suggested that modifications in the structure can enhance or diminish biological activity. For instance, structural analogs were analyzed for their effects on serotonin uptake, which could correlate with the activity of this compound .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique features compared to this compound:

Compound NameStructureUnique Features
Methyl 3-(2-(methylamino)ethyl)benzoateC11H15NO2Methyl ester form; different solubility properties.
Benzoic acid, 3-(2-(methylamino)ethyl)-, methyl ester hydrochlorideC11H15ClN2O2Methyl ester; used in different chemical applications.
PRL-8-53 (hydrochloride)C14H18ClN3O2Known for cognitive-enhancing properties; structurally distinct but related.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-(Methylamino)ethyl)benzoic acid
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